2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-4-28-14-20-22(27-28)23(31)29(13-17-10-8-16(2)9-11-17)24(26-20)33-15-21(30)25-18-6-5-7-19(12-18)32-3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUHPACVKKSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and pyrimidine precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols or disulfides as reagents.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[4,3-d]pyrimidine core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
Mechanistic and Systems Pharmacology Insights
and propose that scaffold similarity in natural products predicts MOA overlap. However, synthetic derivatives like the target compound may deviate due to tailored substituents. For example, the 3-methoxyphenyl group could influence membrane permeability or metabolic stability compared to simpler acetamides .
Biological Activity
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule featuring a pyrazolo[4,3-d]pyrimidine core. This structural framework suggests potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 493.6 g/mol. The structure includes a sulfanyl group and an acetamide moiety, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O4S |
| Molecular Weight | 493.6 g/mol |
| Structure | Pyrazolo[4,3-d]pyrimidine core with sulfanyl and acetamide groups |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly their anticancer and anti-inflammatory properties.
Anticancer Activity
-
Cell Line Studies : Various pyrazole derivatives have shown promising anticancer activity against multiple cell lines. For instance:
- A related pyrazole compound exhibited significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective inhibition at micromolar concentrations .
- Another study reported that compounds similar to our target showed IC50 values as low as 0.39 μM against HCT116 (colon cancer) and 0.46 μM against MCF7 .
- Mechanisms of Action :
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties:
- Research indicates that modifications in the pyrazole structure can enhance anti-inflammatory effects by targeting cyclooxygenase enzymes involved in inflammatory pathways .
Case Studies
- Study on Pyrazole Derivatives : A comprehensive evaluation of various pyrazole derivatives indicated that structural modifications significantly impacted their biological efficacy. The study highlighted that compounds with methoxy or sulfanyl groups exhibited enhanced anticancer activity .
- In Vivo Studies : In vivo studies using animal models demonstrated that certain pyrazole derivatives reduced tumor size significantly compared to controls, supporting their potential as therapeutic agents .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with the pyrazolo[4,3-d]pyrimidine core formation, followed by sulfanylation and acylation. Critical steps include:
- Refluxing in solvents like ethanol or dimethylformamide (DMF) for 12–24 hours to promote cyclization .
- Chromatography (column or HPLC) for purification, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
- Catalyst selection (e.g., triethylamine or potassium carbonate) to enhance reaction efficiency and reduce side products .
Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are iteratively adjusted using thin-layer chromatography (TLC) or HPLC to monitor progress and purity .
Q. What spectroscopic and analytical methods confirm the compound’s structure and purity?
- 1H/13C NMR : Assign proton and carbon environments, with DEPT experiments to distinguish CH, CH2, and CH3 groups. For example, the 7-oxo group shows a distinct carbonyl signal at ~170 ppm in 13C NMR .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
- HPLC : Purity assessment (>95% by area under the curve) using C18 columns and UV detection at 254 nm .
Q. What solvents and catalysts are commonly used in its synthesis?
| Parameter | Examples | References |
|---|---|---|
| Solvents | DMF, ethanol, dichloromethane | |
| Catalysts | Triethylamine, K2CO3, NaH | |
| Temperature Range | 25°C (room temp) to 80°C (reflux) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., sulfanyl C-S stretch at ~600–700 cm⁻¹) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., pyrazolo-pyrimidine tautomerism) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
-
Derivative synthesis : Modify substituents (e.g., 4-methylphenyl or 3-methoxyphenyl groups) and compare bioactivity .
-
Data table for SAR :
Derivative Modification Biological Activity 4-Fluorobenzyl analog Increased lipophilicity Enhanced enzyme inhibition 3-Methylphenyl variant Steric hindrance adjustment Reduced cytotoxicity
Q. What strategies mitigate side reactions during sulfanylation or acylation?
- Temperature control : Maintain ≤60°C during sulfanylation to prevent thioether oxidation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines during acylation to avoid undesired nucleophilic attacks .
- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) to improve regioselectivity .
Q. How to evaluate the compound’s interaction with biological targets?
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Molecular docking : Perform AutoDock/Vina simulations to predict binding modes with active sites (e.g., ATP-binding pockets) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) for lead optimization .
Q. How can computational methods enhance experimental design for derivative synthesis?
- Reaction path prediction : Use quantum mechanics/molecular mechanics (QM/MM) to identify low-energy pathways for sulfanylation .
- Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
